Trimethyl(triethylamine)aluminium

Safety Reactivity Organometallic Synthesis

Trimethyl(triethylamine)aluminium, also known as trimethylaluminum triethylamine adduct, is an organoaluminium compound with the molecular formula C9H24AlN and a molecular weight of 173.28 g/mol. This Lewis acid-base adduct is formed between trimethylaluminum (TMA) and triethylamine (TEA), resulting in a compound with moderated reactivity compared to its pyrophoric TMA parent.

Molecular Formula C9H24AlN
Molecular Weight 173.28 g/mol
CAS No. 20791-15-5
Cat. No. B12655106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethyl(triethylamine)aluminium
CAS20791-15-5
Molecular FormulaC9H24AlN
Molecular Weight173.28 g/mol
Structural Identifiers
SMILES[CH3-].[CH3-].[CH3-].CCN(CC)CC.[Al+3]
InChIInChI=1S/C6H15N.3CH3.Al/c1-4-7(5-2)6-3;;;;/h4-6H2,1-3H3;3*1H3;/q;3*-1;+3
InChIKeyZROXHRVYGQXTNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethyl(triethylamine)aluminium (CAS 20791-15-5) Chemical Properties and Procurement Guide


Trimethyl(triethylamine)aluminium, also known as trimethylaluminum triethylamine adduct, is an organoaluminium compound with the molecular formula C9H24AlN and a molecular weight of 173.28 g/mol . This Lewis acid-base adduct is formed between trimethylaluminum (TMA) and triethylamine (TEA), resulting in a compound with moderated reactivity compared to its pyrophoric TMA parent . Its primary applications lie in semiconductor fabrication, catalysis, and organometallic synthesis, where precise control over aluminum delivery and reactivity is essential . The compound's unique coordination chemistry and stability profile make it a compelling candidate for processes requiring safer handling and selective aluminum incorporation.

Why In-Class Aluminum Precursors Cannot Simply Replace Trimethyl(triethylamine)aluminium in ALD/CVD and Organometallic Synthesis


Direct substitution of Trimethyl(triethylamine)aluminium with other aluminum precursors, such as trimethylaluminum (TMA), triisobutylaluminum (TIBA), or dimethylaluminum hydride (DMAH), is not straightforward due to significant differences in reactivity, stability, and handling safety. TMA, for example, is pyrophoric and reacts violently with air and moisture, posing severe handling risks and limiting process control in sensitive applications . In contrast, the triethylamine adduct exhibits moderated reactivity, allowing for safer handling and more selective aluminum incorporation . Furthermore, precursors like TIBA and DMAH may introduce different carbon impurities or exhibit varying decomposition pathways, which can compromise film purity and performance in semiconductor fabrication [1]. These distinctions underscore the necessity for a rigorous, evidence-based selection process, as detailed in the following quantitative comparisons.

Quantitative Evidence for Trimethyl(triethylamine)aluminium (CAS 20791-15-5) Differentiation in Vapor Deposition and Synthesis


Moderated Reactivity and Enhanced Safety Profile: Trimethyl(triethylamine)aluminium vs. Trimethylaluminum (TMA)

Trimethyl(triethylamine)aluminium demonstrates significantly reduced pyrophoricity compared to its parent compound, trimethylaluminum (TMA). While TMA is a pyrophoric liquid that ignites spontaneously upon contact with air and reacts violently with water, the triethylamine adduct is a non-pyrophoric liquid, greatly reducing the risk of fire and explosion during handling and storage [1]. This difference is attributed to the coordination of the Lewis base triethylamine to the electron-deficient aluminum center, which stabilizes the compound and moderates its reactivity towards oxygen and moisture .

Safety Reactivity Organometallic Synthesis

Vapor Pressure Comparison: Trimethylamine Alane (TMAA) vs. Triethylamine Alane (TEAA) for MOCVD Process Control

Triethylamine alane (TEAA), the alane analog of Trimethyl(triethylamine)aluminium, exhibits a room-temperature vapor pressure of 0.5 torr, which is half that of its methyl-substituted counterpart, trimethylamine alane (TMAA), at 1 torr [1]. This lower vapor pressure is advantageous for Metal-Organic Chemical Vapor Deposition (MOCVD) processes that require precise, low-rate aluminum delivery, as it reduces the risk of gas-phase nucleation and allows for better control over film thickness and uniformity.

MOCVD Vapor Pressure Thin Film Deposition

Film Resistivity Benchmarking: Triethylamine Alane (TEAA) vs. Trimethylamine Alane (TMAA) in Focused Ion Beam Deposition

Aluminum films deposited via focused ion beam (FIB) from triethylamine alane (TEAA) exhibit an electrical resistivity approximately 300 times that of bulk aluminum, a value comparable to films deposited from trimethylamine alane (TMAA) under identical conditions [1]. This indicates that the amine ligand choice (triethylamine vs. trimethylamine) does not significantly alter the carbon and nitrogen incorporation into the film, which is the primary cause of elevated resistivity. However, under optimized conditions, other deposition techniques using TEAA have achieved resistivities as low as 7.5 μΩ cm (2.5 times bulk Al) [2] and even close to 3 μΩ cm (comparable to sputtered Al) on TiN substrates [3].

Focused Ion Beam Resistivity Aluminum Thin Film

Thermal Decomposition Onset: Triethylamine Alane (TEAA) vs. Dimethylethylamine Alane (DMEAA) for Low-Temperature ALD

Triethylamine alane (TEAA) decomposes on an Al(111) single crystal surface at temperatures above approximately 310 K (37 °C) to yield pure aluminum thin films, releasing hydrogen and triethylamine as gaseous byproducts [1]. This relatively low decomposition temperature is advantageous for Atomic Layer Deposition (ALD) processes targeting thermally sensitive substrates, such as polymers or organic electronics. In comparison, dimethylethylamine alane (DMEAA) requires a higher growth temperature (around 150 °C) for maximum deposition rate in MOCVD [2].

Thermal Stability Decomposition Atomic Layer Deposition

Optimal Industrial and Research Applications for Trimethyl(triethylamine)aluminium (CAS 20791-15-5) Based on Differentiated Performance


MOCVD of Aluminum Thin Films for Microelectronics: Leveraging Lower Vapor Pressure and Liquid Handling

Trimethyl(triethylamine)aluminium is ideally suited for Metal-Organic Chemical Vapor Deposition (MOCVD) of aluminum thin films in microelectronics manufacturing. Its room-temperature vapor pressure of 0.5 torr—half that of trimethylamine alane—enables more precise control over precursor flux and reduces gas-phase nucleation [1]. The compound's liquid state simplifies delivery compared to solid precursors, and its non-pyrophoric nature enhances process safety. These properties are critical for depositing high-quality aluminum interconnects and seed layers in advanced semiconductor devices, where film uniformity and contamination control are paramount.

Low-Temperature Atomic Layer Deposition (ALD) on Thermally Sensitive Substrates

The relatively low decomposition temperature of triethylamine alane (~310 K or 37 °C) makes it an excellent candidate for Atomic Layer Deposition (ALD) of aluminum-containing films on substrates that cannot withstand high-temperature processing, such as polymers, flexible electronics, and certain organic semiconductors [2]. This capability allows for the integration of high-quality aluminum layers into next-generation devices like flexible displays, wearable sensors, and organic photovoltaics, where conventional high-temperature precursors are unsuitable.

Safer Organometallic Synthesis: Methylation and Alkylation Reactions with Reduced Pyrophoricity

In academic and industrial research laboratories, Trimethyl(triethylamine)aluminium serves as a safer alternative to pyrophoric trimethylaluminum (TMA) for a variety of organometallic transformations, including methylation, alkylation, and the synthesis of aluminum-containing catalysts . The adduct's moderated reactivity reduces the risk of fire and violent reactions, allowing chemists to perform air- and moisture-sensitive reactions with less stringent inert-atmosphere requirements. This translates to lower operational costs and a safer working environment without sacrificing synthetic utility.

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